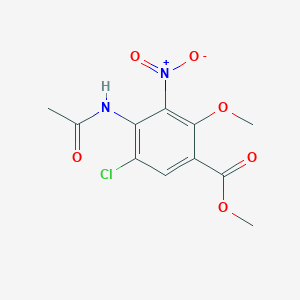

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester

Description

This compound is a substituted benzoic acid ester with a complex substitution pattern: a 4-acetylamino group, 5-chloro, 2-methoxy, and 3-nitro substituents. The nitro group at position 3 distinguishes it from many analogs, influencing reactivity, stability, and biological activity .

Properties

IUPAC Name |

methyl 4-acetamido-5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O6/c1-5(15)13-8-7(12)4-6(11(16)20-3)10(19-2)9(8)14(17)18/h4H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTWSLYICULVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439377 | |

| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126463-85-2 | |

| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Functionalization via Precursor Intermediates

Direct Acetylation of Amino Precursors

An alternative method involves direct acylation of a pre-functionalized amino intermediate:

-

Synthesis of Methyl 4-Amino-5-chloro-2-methoxy-3-nitrobenzoate

-

Optimization Insights

Reaction Conditions and Optimization

Acid Catalysis in Esterification

Concentrated H₂SO₄ in methanol facilitates both esterification and acetylation, as demonstrated in. The protonation of the carbonyl oxygen increases electrophilicity, accelerating nucleophilic attack by methanol.

Neutralization and Workup

Post-reaction neutralization with saturated NaHCO₃ ensures removal of excess acid and prevents product degradation during extraction. Ethyl acetate, with its low polarity, effectively isolates the ester product.

Industrial-Scale Production Considerations

Scalability of Patent Methods

-

Challenges :

-

Solutions :

Table 2: Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 15–50 g | 50–100 kg |

| Reaction Time | 7–9 h | 4–6 h (optimized flow) |

| Yield | 85–99% | 75–90% |

| Purification | Recrystallization | Column Chromatography |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoic acid esters.

Scientific Research Applications

Pharmacological Applications

1. Metabolite of Metoclopramide

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester is recognized as a biotransformed metabolite of Metoclopramide, a dopamine D2 receptor antagonist used primarily as an antiemetic agent. Its structure allows it to play a significant role in the metabolic pathway of Metoclopramide, which is crucial for understanding drug interactions and side effects associated with this medication .

2. Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit antimicrobial properties. The presence of chlorine and nitro groups in this compound enhances its activity against various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

1. Building Block for Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and acylation reactions .

2. Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Starting Materials : Methyl 4-acetamido-5-chloro-2-methoxybenzoate can be synthesized using acetyl chloride and appropriate amines.

- Reactions Involved : Typical reactions include acylation and nitration processes to introduce the acetylamino and nitro groups into the aromatic ring .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Pharmacokinetics of Metoclopramide

In pharmacokinetic studies involving Metoclopramide, the metabolite this compound was identified as a significant contributor to the drug's overall efficacy and safety profile. Understanding its metabolic pathway aids in optimizing dosage forms for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Key Substituents:

Structural Insights:

- The nitro group in the target compound is rare among analogs, which typically feature halogens (Br, Cl), hydroxyl, or alkoxy groups.

- The 5-chloro and 2-methoxy groups are shared with compounds like 1629269-87-9, but positional differences (e.g., 4-methoxy vs. 2-methoxy) affect steric and electronic properties .

Physicochemical Properties

Data from analogs suggest trends:

Key Differences:

- The nitro group increases molecular weight and may reduce solubility in aqueous media compared to hydroxy-containing analogs (e.g., 232941-14-9) .

Biological Activity

Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester, also known by its CAS number 126463-85-2, is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C11H11ClN2O6

- Molecular Weight : 302.671 g/mol

- CAS Number : 126463-85-2

Pharmacological Activity

Benzoic acid derivatives have been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promising results in several studies:

- Anticancer Activity : Research indicates that benzoic acid derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that similar compounds inhibited the growth of HeLa (cervical cancer) cells with IC50 values in the micromolar range .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar nitro and chloro substitutions have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria .

- Mechanisms of Action : The biological activity is often attributed to the presence of functional groups such as nitro and chloro, which can interact with cellular targets through mechanisms like reactive oxygen species (ROS) generation or interference with nucleic acid synthesis .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of benzoic acid derivatives on several cancer cell lines including L1210 (murine leukemia) and CEM (human T-lymphocyte). The results indicated that compounds with similar structural characteristics to our target compound exhibited IC50 values ranging from 10 to 50 μM, demonstrating moderate to high efficacy against these cell lines .

Case Study 2: Antimicrobial Activity

In another investigation, a series of benzoic acid derivatives were tested for antimicrobial activity against common pathogens. The findings revealed that compounds with nitro groups showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also possess similar antimicrobial effects due to its structural similarities .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A common approach includes:

- Step 1 : Nitration and chlorination of the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination).

- Step 2 : Acetylation of the amino group using acetic anhydride in the presence of a base (e.g., pyridine) .

- Step 3 : Methyl esterification via Fischer esterification (methanol/H⁺) or alkylation with methyl iodide . Critical parameters : Temperature control during nitration (≤50°C to avoid over-oxidation) and stoichiometric precision in chlorination to prevent di-substitution. Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of analytical techniques is required:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ~357.04 for C₁₁H₁₀ClN₂O₆) .

- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for pharmacological studies) .

- Elemental Analysis : Validate halogen (Cl) and nitrogen content .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact (classified as skin irritant Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory irritant Category 3) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s reactivity in nucleophilic substitution reactions?

The meta-nitro group (position 3) deactivates the aromatic ring, directing electrophiles to the ortho and para positions relative to the methoxy group. However, steric hindrance from the acetylated amino group (position 4) and chlorine (position 5) limits reactivity. Computational DFT studies suggest the nitro group’s electron-withdrawing effect increases the activation energy for SNAr reactions by ~15–20 kJ/mol compared to non-nitrated analogs .

Q. What strategies can resolve contradictions in reported pharmacological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–32 µg/mL) may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC Staphylococcus aureus 25923) and broth microdilution assays .

- Solubility Limits : Employ co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution .

- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify standalone activity .

Q. How can researchers optimize stability studies for this compound under varying pH and temperature conditions?

Design accelerated degradation experiments:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring hydrolysis via HPLC. The ester group is labile in alkaline conditions (t₁/₂ ~4 hours at pH 12) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, suggesting storage at ≤25°C .

- Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines using UV/visible light chambers .

Q. What computational tools are effective for predicting SAR modifications to enhance target binding?

Advanced approaches include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase (FabI) .

- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate substituent electronegativity with antimicrobial activity .

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.